molecular formula C13H11N3O B15214644 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 139962-77-9

6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15214644
CAS No.: 139962-77-9
M. Wt: 225.25 g/mol
InChI Key: XQYJBGKMIPFFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrrole derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrrolopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolopyrazine-quinones.

    Reduction: Formation of reduced pyrrolopyrazine derivatives.

    Substitution: Formation of substituted pyrrolopyrazine derivatives with various functional groups.

Scientific Research Applications

6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one: Another heterocyclic compound with a similar structure but different biological activities.

    2,4,6-trisubstituted pyrrolopyrazines: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.

Uniqueness

6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

139962-77-9

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H11N3O/c1-17-10-4-2-9(3-5-10)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16)

InChI Key

XQYJBGKMIPFFJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=NC=CN=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.